molecular formula C12H20ClN5 B12233119 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12233119
M. Wt: 269.77 g/mol
InChI Key: NHOKRBQYCMXLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound can bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and methyl groups on the pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)6-14-17)7-13-12-10(3)8-16(4)15-12;/h6,8H,5,7H2,1-4H3,(H,13,15);1H

InChI Key

NHOKRBQYCMXLFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.